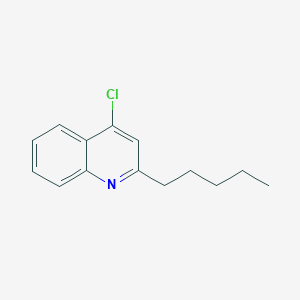

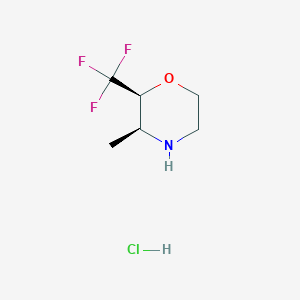

![molecular formula C19H15N5OS B2453370 benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034311-04-9](/img/structure/B2453370.png)

benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a complex organic compound. It’s part of a class of compounds that have shown potential in various biological activities .

Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of benzothiazole bearing 1,2,3-triazole derivatives were synthesized, and their structures were confirmed by 1H and 13C NMR .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied extensively. The reactions typically involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yield, melting point, and IR spectrum have been reported .

Aplicaciones Científicas De Investigación

Anti-mycobacterial Chemotypes

- Design and Synthesis : The scaffold benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as new anti-mycobacterial chemotypes. A series of structurally diverse benzo[d]thiazole-2-carboxamides were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some compounds exhibited promising anti-mycobacterial potential with MICs in the low micromolar range, highlighting their potential as therapeutic agents against tuberculosis (Pancholia et al., 2016).

Antimicrobial and Antimalarial Activities

- Benzothiazole-β-lactam Hybrids : Novel diastereoselective synthesis of benzothiazole-substituted β-lactam hybrids showed moderate antimicrobial activities against a panel of Gram-positive and Gram-negative bacterial strains. Additionally, these compounds demonstrated potential antimalarial properties, suggesting their usefulness in the development of new therapeutic agents (Alborz et al., 2018).

Antioxidant Properties

- Novel Thiazole Derivatives : A series of novel thiazole derivatives were synthesized and evaluated for their in vitro antioxidant properties. Some compounds showed potent antioxidant activity, indicating their potential for therapeutic applications in conditions associated with oxidative stress (Jaishree et al., 2012).

Anticancer Activities

- Synthesis and Evaluation : The synthesis and biological evaluation of various benzothiazole derivatives have been conducted, with some compounds showing promising anticancer activities. These studies highlight the potential of benzothiazole derivatives in the development of new anticancer agents (Abeed et al., 2017).

Anti-nociceptive and Anti-inflammatory Agents

- Triazole Derivatives : Novel triazole derivatives have been synthesized with potential anti-nociceptive and anti-inflammatory activities. These compounds exhibit significant activity in models of pain and inflammation, suggesting their potential for the development of new therapeutic agents (Rajasekaran & Rajagopal, 2009).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

It’s worth noting that the nitrogen atoms in the 1,2,3-triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the enzyme’s function, potentially inhibiting its activity and leading to the observed biological effects.

Biochemical Pathways

Compounds with similar structures have been reported to induce cell apoptosis by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins . This suggests that the compound may affect pathways related to cell survival and apoptosis.

Pharmacokinetics

Compounds with similar structures, such as 1,2,4-triazole derivatives, are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic, pharmacological, and toxicological properties .

Result of Action

Compounds with similar structures have been reported to exhibit cytotoxic activity against various cancer cell lines . This suggests that the compound may have similar effects, potentially leading to cell death in certain types of cancer cells.

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-benzothiazol-2-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS/c25-19(18-20-15-8-4-5-9-17(15)26-18)23-10-14(11-23)24-12-16(21-22-24)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSBWDUBZTUTOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)N4C=C(N=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

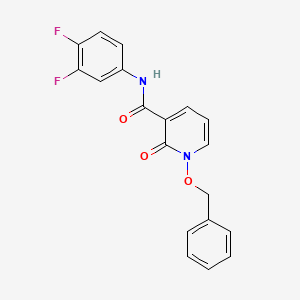

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2453287.png)

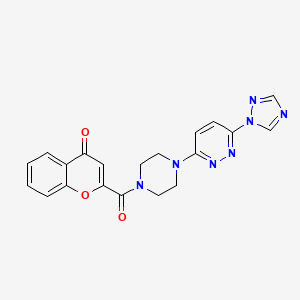

![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2453290.png)

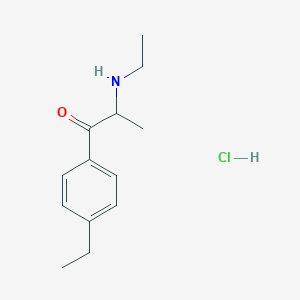

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2453293.png)

![5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole](/img/structure/B2453299.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2453301.png)

![2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2453304.png)

![6-(3-phenylpropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2453306.png)

![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2453307.png)

![N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2453309.png)